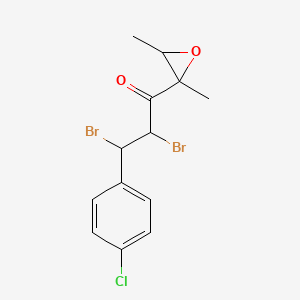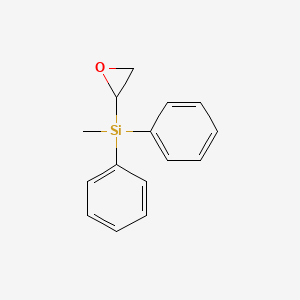
Methyl(oxiran-2-yl)diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(oxiran-2-yl)diphenylsilane is an organosilicon compound with the molecular formula C15H16OSi. It features a silicon atom bonded to two phenyl groups, a methyl group, and an oxirane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl(oxiran-2-yl)diphenylsilane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with an epoxide, such as ethylene oxide, under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the oxirane ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of advanced catalytic systems and optimized reaction parameters ensures the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(oxiran-2-yl)diphenylsilane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, silanes with different substituents, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Methyl(oxiran-2-yl)diphenylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism by which methyl(oxiran-2-yl)diphenylsilane exerts its effects involves the interaction of the oxirane ring with various molecular targets. The ring can undergo nucleophilic attack, leading to the formation of new bonds and the generation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylsilane: Lacks the oxirane ring and has different reactivity and applications.
(2-Methyl-2-propanyl)(2-oxiranyl)diphenylsilane: Contains an additional methyl group, leading to variations in chemical behavior and applications
Uniqueness
Methyl(oxiran-2-yl)diphenylsilane is unique due to the presence of both the oxirane ring and the silicon atom bonded to phenyl groups. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
918422-67-0 |
|---|---|
Formule moléculaire |
C15H16OSi |
Poids moléculaire |
240.37 g/mol |
Nom IUPAC |
methyl-(oxiran-2-yl)-diphenylsilane |
InChI |
InChI=1S/C15H16OSi/c1-17(15-12-16-15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
Clé InChI |
ASACTKASUSPIGI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1CO1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)-](/img/structure/B12623208.png)

![2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid](/img/structure/B12623216.png)
![3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B12623221.png)

![1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene](/img/structure/B12623238.png)
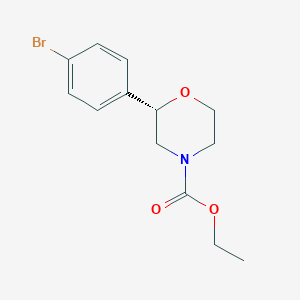
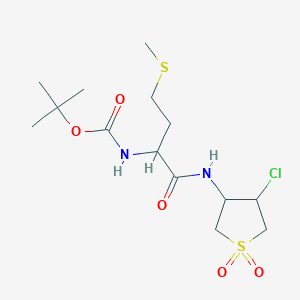
![Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane](/img/structure/B12623251.png)
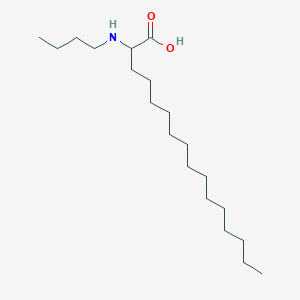
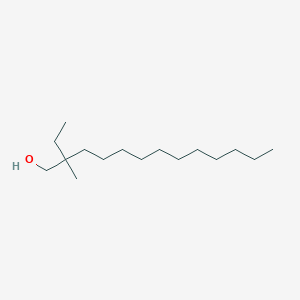
![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile)](/img/structure/B12623276.png)
